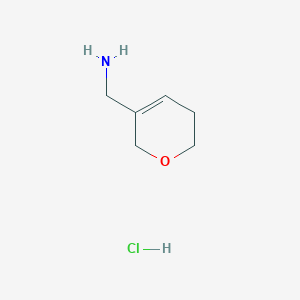
2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride
Overview
Description
2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride, also known as M2OAH, is an organic compound that is widely used in scientific research as a reagent. It is a white crystalline solid that is soluble in water and alcohols, and is relatively stable under normal laboratory conditions. M2OAH is a popular reagent in organic synthesis, and is used in a variety of applications, including pharmaceuticals, fine chemicals, and materials science.
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study conducted by Dighe et al. (2012) describes the synthesis of various compounds, including those related to 2-Methyl-4-(1,3-oxazol-2-yl)aniline, for anti-tubercular activity. These compounds were tested against Mycobacterium tuberculosis, showing the potential use of these chemicals in tuberculosis treatment (Dighe et al., 2012).
Pharmacological Evaluation
Kumar et al. (2017) synthesized a series of compounds related to 2-Methyl-4-(1,3-oxazol-2-yl)aniline, evaluating their antidepressant and antianxiety activities. This study indicates the potential use of these compounds in treating mental health disorders (Kumar et al., 2017).
Optical Properties and Applications
Murthy et al. (2013) researched the nonlinear optical behavior of novel oxazolone derivatives, including structures related to 2-Methyl-4-(1,3-oxazol-2-yl)aniline. Their findings suggest potential applications in optical materials and technologies (Murthy et al., 2013).
Antioxidant Activity
Padma and Gadea (2020) synthesized and evaluated a series of compounds, including derivatives of 2-Methyl-4-(1,3-oxazol-2-yl)aniline, for antioxidant activities. These findings highlight the potential for developing antioxidant therapies (Padma & Gadea, 2020).
Anticancer and Antimicrobial Agents
Katariya et al. (2021) synthesized oxazole clubbed pyridyl-pyrazolines, which include structures similar to 2-Methyl-4-(1,3-oxazol-2-yl)aniline, and evaluated them as potential anticancer and antimicrobial agents. This research provides insights into the development of new pharmaceuticals (Katariya et al., 2021).
properties
IUPAC Name |
2-methyl-4-(1,3-oxazol-2-yl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.ClH/c1-7-6-8(2-3-9(7)11)10-12-4-5-13-10;/h2-6H,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFJVVJYFXPWOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC=CO2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



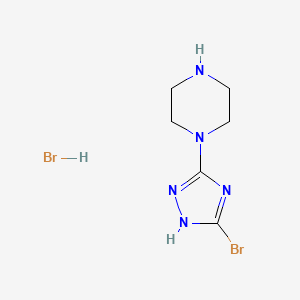

![4-Bromo-6-chloro-benzo[d]isoxazole](/img/structure/B1382422.png)
![6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B1382423.png)
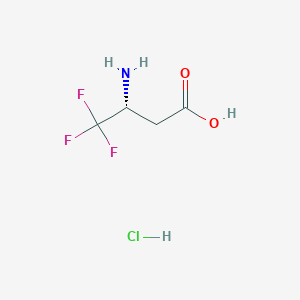
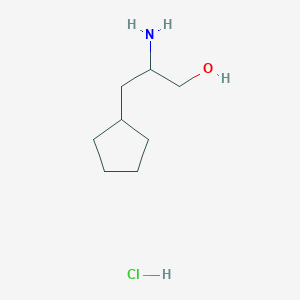
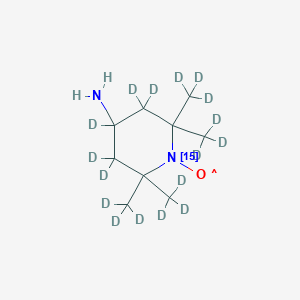
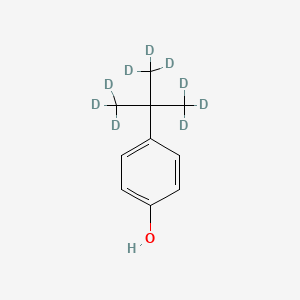
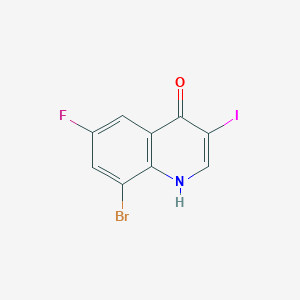


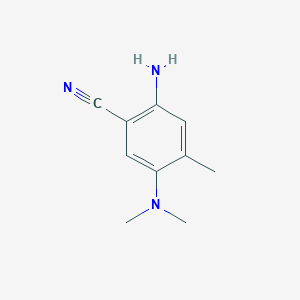
![2-[(Tert-butyldimethylsilyl)oxy]hex-4-yn-3-one](/img/structure/B1382438.png)
